molecular formula C10H9F3N6 B2743479 4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2415628-62-3

4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2743479
CAS No.: 2415628-62-3
M. Wt: 270.219
InChI Key: IJCJTNPDZIBIIS-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 4 with an azetidine ring bearing a 2H-1,2,3-triazole moiety and at position 6 with a trifluoromethyl (CF₃) group. The azetidine-triazole substituent introduces a compact, nitrogen-rich heterocyclic system, while the CF₃ group enhances metabolic stability and electron-withdrawing properties. Its structural uniqueness lies in the combination of a four-membered azetidine ring and a triazole, which may confer distinct steric and electronic effects compared to larger heterocycles like piperazine .

Properties

IUPAC Name

4-[3-(triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N6/c11-10(12,13)8-3-9(15-6-14-8)18-4-7(5-18)19-16-1-2-17-19/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCJTNPDZIBIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C(F)(F)F)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine is a novel chemical entity that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring , an azetidine moiety , and a trifluoromethyl group attached to a pyrimidine ring. This structural diversity is believed to contribute to its multifaceted biological activities.

FeatureDescription
Molecular FormulaC10_{10}H9_{9}F3_{3}N5_{5}
Molecular Weight288.21 g/mol
Structural ComponentsTriazole, Azetidine, Pyrimidine

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties . For instance, derivatives of triazole have shown effectiveness against various bacterial strains, including resistant strains. In vitro studies have demonstrated that the compound exhibits moderate to excellent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin and streptomycin .

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been evaluated in several studies. Preliminary findings suggest that it may exert cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for halting tumor growth .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor , particularly targeting key enzymes involved in cancer progression and bacterial resistance. For example, it has shown promising results as an inhibitor of topoisomerase enzymes, which are crucial for DNA replication and repair processes in both bacteria and cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors on cell surfaces, modulating cellular responses.
  • Enzyme Inhibition : It inhibits the activity of enzymes such as topoisomerases and possibly others involved in metabolic pathways.
  • DNA Interaction : The triazole moiety may facilitate interactions with DNA, affecting gene expression and cellular function.

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

  • Triazole Derivatives : A study on 1,2,3-triazole hybrids indicated significant anticholinesterase activities which are beneficial in treating neurodegenerative diseases like Alzheimer’s.
  • Azetidine Compounds : Research on azetidine derivatives revealed their potential as anticancer agents due to their ability to induce apoptosis in tumor cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

Compound Name Position 4 Substituent Key Features
4-[3-(2H-1,2,3-Triazol-2-yl)Azetidin-1-yl]-6-(CF₃)Pyrimidine (Target) Azetidine-triazole Compact, rigid four-membered ring; high nitrogen content for H-bonding.
2-cyclopropyl-4-{4-[2-(2H-1,2,3-Triazol-2-yl)ethyl]Piperazin-1-yl}-6-(CF₃)Pyrimidine (BK80382) Piperazine-ethyl-triazole Six-membered piperazine offers conformational flexibility; cyclopropyl at C2.
4-Cyclopropyl-2-(Piperazin-1-yl)-6-(CF₃)Pyrimidine (861409-87-2) Piperazine No triazole; cyclopropyl at C4 introduces steric bulk.
  • Cyclopropyl substituents in BK80382 and 861409-87-2 may enhance lipophilicity but reduce polar interactions .

Substituent Variations at Position 6

Compound Name Position 6 Substituent Key Features
4-[3-(2H-1,2,3-Triazol-2-yl)Azetidin-1-yl]-6-(CF₃)Pyrimidine (Target) Trifluoromethyl (CF₃) Electron-withdrawing; enhances metabolic stability.
4-(Difluoromethyl)-6-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-2-(Ethylsulfonyl)Pyrimidine (1006441-37-7) Pyrazole Bulky pyrazole substituent; ethylsulfonyl at C2 increases polarity.
6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-Hydroxy-4-(1H-1,2,4-Triazol-1-yl)Butan-2-yl]-5-Fluoropyrimidine-4-Carbaldehyde Fluorophenyl-triazole complex Complex chiral substituent; carbaldehyde may increase reactivity.
  • Fluorinated aromatic systems (e.g., 2,4-difluorophenyl in ) improve bioavailability but introduce stereochemical complexity .

Heterocyclic Systems in Analogues

  • Triazole vs. Tetrazole : Compounds like 4i and 4j () incorporate tetrazole and coumarin moieties. Tetrazoles offer enhanced acidity (pKa ~4.9) compared to triazoles (pKa ~10.3), affecting solubility and ionic interactions .
  • Azetidine vs.

Structural and Crystallographic Insights

  • SHELX Refinement : The target compound’s crystal structure, if resolved, would likely use SHELXL for refinement, as seen in similar small-molecule studies. SHELXL’s robust handling of anisotropic displacement parameters and twinning () ensures accurate bond-length and angle comparisons .
  • Conformational Analysis : Azetidine-triazole systems may exhibit shorter C-N bond lengths (e.g., ~1.47 Å) compared to piperazine derivatives (~1.52 Å), influencing electronic delocalization .

Q & A

Basic: What are the primary synthetic routes for 4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine?

The compound is synthesized via nucleophilic substitution reactions and coupling strategies. Key steps include:

  • Azetidine functionalization : Introducing the 2H-1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated coupling .
  • Pyrimidine core modification : Substitution at the 4-position of 6-(trifluoromethyl)pyrimidine using azetidine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Basic: Which analytical techniques are critical for structural characterization?

  • X-ray crystallography : SHELXL refinement for precise determination of bond angles, torsion angles, and intermolecular interactions. High-resolution data (>1.0 Å) is recommended to resolve trifluoromethyl and triazole groups .
  • NMR spectroscopy : ¹⁹F NMR to confirm trifluoromethyl integrity (δ ~ -60 ppm) and ¹H/¹³C NMR for azetidine and triazole proton assignments .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Basic: What are the primary pharmacological targets of this compound?

The compound’s pyrimidine-triazole-azetidine scaffold suggests activity against:

  • Central nervous system (CNS) receptors : Potential modulation of orexin receptors (OX1R/OX2R) due to structural similarity to triazole-containing CNS agents .
  • Enzymatic targets : Inhibition of kinases (e.g., EGFR, VEGFR) via trifluoromethyl-pyrimidine interactions with ATP-binding pockets .
  • Antimicrobial activity : Triazole moieties may disrupt fungal CYP51 or bacterial cell wall synthesis .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Replace DMF with DMA or NMP to reduce side reactions (e.g., azetidine ring opening) .
  • Catalyst screening : Test Pd(PPh₃)₄ vs. Pd₂(dba)₃ for coupling efficiency; add ligands like XPhos to stabilize intermediates .
  • Temperature control : Gradual heating (ramp to 80°C over 30 mins) minimizes decomposition of trifluoromethyl groups .

Advanced: How can polymorphism or co-crystal formation impact bioactivity data?

  • Crystallographic analysis : Use SHELXD for phase determination to identify polymorphic forms. For example, a monoclinic vs. orthorhombic lattice may alter solubility .
  • Co-crystallization screens : Co-formers like succinic acid or caffeine can stabilize specific conformations, affecting receptor binding .
  • Dissolution testing : Compare bioavailability of polymorphs in simulated gastric fluid (pH 1.2) to correlate crystal structure with in vivo performance .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace azetidine with piperazine or pyrrolidine to assess ring size effects on target affinity .
  • Substituent variation : Synthesize analogs with methyl, chloro, or nitro groups at the pyrimidine 2-position to map steric/electronic requirements .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to prioritize triazole-azetidine interactions with OX1R .

Advanced: How to resolve contradictions in bioactivity data from different synthetic batches?

  • Impurity profiling : LC-MS/MS to detect trace byproducts (e.g., dehalogenated intermediates) that may antagonize primary targets .
  • Biological assay validation : Re-test batches in orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for GPCRs) .
  • Crystallographic validation : Confirm batch-to-batch structural consistency via PXRD to rule out polymorphic interference .

Advanced: What strategies mitigate instability of the trifluoromethyl group during synthesis?

  • Protective atmospheres : Conduct reactions under argon to prevent hydrolysis of CF₃ to COOH .
  • Low-temperature steps : Add trifluoromethylating reagents (e.g., TMSCF₃) at -20°C to minimize radical degradation .
  • Post-synthetic stabilization : Lyophilize final product with cyclodextrins to shield CF₃ from moisture .

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